![molecular formula C22H27N3O4S B2391720 Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 1043553-84-9](/img/structure/B2391720.png)

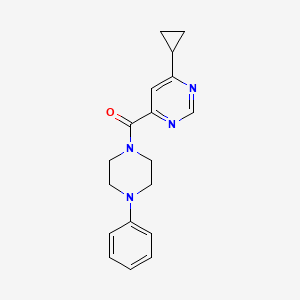

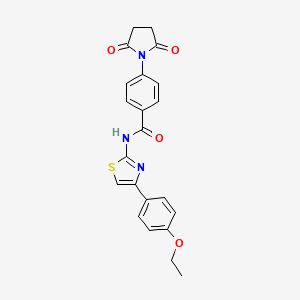

Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Molecular Structure Analysis

The molecular structure of this compound is complex, with an empirical formula (Hill Notation) of C21H25N3O4S and a molecular weight of 415.51 .Chemical Reactions Analysis

Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis

The compound is a yellow powder that is soluble in DMSO at 10 mg/mL . It should be stored at -20°C and protected from light .科学的研究の応用

1. Inhibition of Nonsense-Mediated mRNA Decay (NMD) Tetrahydroquinoxalinyl-thiophenecarboxylate compounds have been found to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner . This could potentially increase the stability of premature termination codon (PTC) mutated p53 mRNA in certain cells .

Treatment of Cancer

Indole derivatives, which may be structurally similar to the compound , have been used as biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their effectiveness .

Antimicrobial Activity

Indole derivatives have shown potential in antimicrobial applications . They have been used to treat various types of microbial infections .

Anti-Inflammatory Activity

Indole derivatives have also been used for their anti-inflammatory properties . They can potentially be used to treat various inflammatory disorders .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This makes them potentially useful in combating oxidative stress-related disorders .

Treatment of Various Disorders

Indole derivatives have been used to treat various types of disorders in the human body . This includes a wide range of conditions, demonstrating the versatility of these compounds .

作用機序

Target of Action

The primary target of this compound is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in the cellular quality control system by eliminating mRNA transcripts that contain premature termination codons .

Mode of Action

This compound inhibits the NMD pathway in a dose-dependent manner . It docks reversibly within a SMG7 pocket , disrupting the interaction between SMG7 and UPF1 and preventing their complex formation . This disruption enhances the stability of premature termination codon (PTC) mutated p53 mRNA .

Biochemical Pathways

By inhibiting the NMD pathway, this compound affects the degradation of mRNA transcripts that contain premature termination codons . This leads to an increase in the stability of these transcripts, particularly PTC mutated p53 mRNA . As a result, there is an increase in the mRNA levels of p21, Bax, and PUMA , which are downstream targets of p53 .

Result of Action

The inhibition of the NMD pathway and the subsequent increase in the stability of PTC mutated p53 mRNA lead to an increase in the expression of p53 in PTC mutant cells . This results in increased mRNA levels of p21, Bax, and PUMA, which are involved in cell cycle regulation and apoptosis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to act synergistically with G418 to increase p53 expression in p53 PTC mutant cells .

Safety and Hazards

特性

IUPAC Name |

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-6-14-13(5)30-21(19(14)22(28)29-7-2)25-18(26)10-17-20(27)24-16-9-12(4)11(3)8-15(16)23-17/h8-9,17,23H,6-7,10H2,1-5H3,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIGTPJLZXWXIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2391638.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2391639.png)

![Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2391643.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2391644.png)

![N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2391645.png)

![4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2391646.png)

![4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid](/img/structure/B2391656.png)

![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)